SSR 180711 塩酸塩

概要

説明

SSR 180711 塩酸塩は、α7 ニコチン性アセチルコリン受容体 (α7 nAChR) の選択的かつ可逆的な部分アゴニストです。この化合物は、認知機能の強化に潜在的な可能性を示しており、神経伝達、特に海馬における効果について研究されています。

科学的研究の応用

SSR 180711 hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in studies involving nicotinic acetylcholine receptors.

Biology: Investigated for its role in modulating neurotransmitter release and synaptic plasticity.

Medicine: Explored for potential therapeutic effects in cognitive disorders such as Alzheimer’s disease.

Industry: Utilized in the development of new pharmacological agents targeting nicotinic receptors.

作用機序

SSR 180711 塩酸塩は、α7 ニコチン性アセチルコリン受容体に選択的に結合することで作用します。この結合は、グルタミン酸作動性神経伝達とアセチルコリンの放出を増強し、シナプス可塑性と認知機能を向上させます。 この化合物の部分アゴニスト活性は、過剰な刺激を引き起こすことなく受容体を活性化できることを意味し、これは治療用途にとって有益です .

生化学分析

Biochemical Properties

SSR 180711 hydrochloride plays a crucial role in biochemical reactions by interacting with the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that, when activated by SSR 180711 hydrochloride, facilitates the influx of calcium ions into the cell. This interaction enhances episodic memory and reverses deficits in retention of episodic memory induced by MK-801 . Additionally, SSR 180711 hydrochloride increases extracellular dopamine levels in the prefrontal cortex of rats, exhibiting antidepressant-like properties .

Cellular Effects

SSR 180711 hydrochloride exerts various effects on different cell types and cellular processes. In rat cultured hippocampal neurons, SSR 180711 hydrochloride induces large GABA-mediated inhibitory postsynaptic currents and small α-bungarotoxin-sensitive currents through the activation of presynaptic and somato-dendritic α7 nicotinic acetylcholine receptors . In mouse hippocampal slices, SSR 180711 hydrochloride increases the amplitude of both glutamatergic and GABAergic postsynaptic currents evoked in CA1 pyramidal cells . Furthermore, SSR 180711 hydrochloride enhances long-term potentiation (LTP) in the CA1 field of rat and mouse hippocampal slices .

Molecular Mechanism

The molecular mechanism of SSR 180711 hydrochloride involves its binding to the α7 nicotinic acetylcholine receptor. This binding results in partial agonist effects, with intrinsic activity observed in human α7 nicotinic acetylcholine receptors expressed in Xenopus oocytes or GH4C1 cells . SSR 180711 hydrochloride increases glutamatergic neurotransmission, acetylcholine release, and long-term potentiation in the hippocampus . These effects are mediated through the activation of presynaptic and somato-dendritic α7 nicotinic acetylcholine receptors, leading to enhanced synaptic transmission and plasticity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SSR 180711 hydrochloride have been observed to change over time. The compound rapidly penetrates the brain and increases extracellular levels of dopamine in the prefrontal cortex . Long-term studies have shown that SSR 180711 hydrochloride maintains its efficacy in enhancing cognitive functions and synaptic plasticity over extended periods

Dosage Effects in Animal Models

The effects of SSR 180711 hydrochloride vary with different dosages in animal models. In microdialysis experiments, administration of SSR 180711 hydrochloride at doses ranging from 3 to 10 mg/kg intraperitoneally increased extracellular acetylcholine levels in the hippocampus and prefrontal cortex of freely moving rats . Higher doses of SSR 180711 hydrochloride have been associated with increased firing rates of single ventral pallidum neurons in anesthetized rats . The potential toxic or adverse effects of high doses of SSR 180711 hydrochloride need to be carefully evaluated in future studies.

Metabolic Pathways

SSR 180711 hydrochloride is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound enhances glutamatergic neurotransmission and acetylcholine release, which are critical for cognitive functions and synaptic plasticity

Transport and Distribution

SSR 180711 hydrochloride is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s ability to penetrate the brain and increase extracellular dopamine levels in the prefrontal cortex suggests efficient transport across the blood-brain barrier

Subcellular Localization

The subcellular localization of SSR 180711 hydrochloride is primarily associated with its target, the α7 nicotinic acetylcholine receptor. This receptor is predominantly localized in the presynaptic and somato-dendritic regions of neurons . The activation of α7 nicotinic acetylcholine receptors by SSR 180711 hydrochloride leads to increased synaptic transmission and plasticity, which are essential for cognitive functions

準備方法

合成ルートと反応条件

SSR 180711 塩酸塩の合成は、市販の前駆体から始まる複数のステップを含みます。主なステップには以下が含まれます。

コア構造の形成: これは、環化反応によるヘテロ環コアの構築を含みます。

官能基化: ブロモ化やニトロ化など、活性に必要な官能基の導入。

塩酸塩の形成: 最後のステップでは、遊離塩基を塩酸塩に変換して、溶解性と安定性を高めます。

工業的生産方法

SSR 180711 塩酸塩の工業的生産は、同様の合成ルートに従いますが、大規模生産向けに最適化されています。これには以下が含まれます。

反応条件の最適化: 大規模反応に適した触媒と溶媒を使用します。

精製: 結晶化やクロマトグラフィーなどの技術を使用して、最終生成物の高純度を確保します。

化学反応の分析

反応の種類

SSR 180711 塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: 分子への酸素原子の導入。

還元: 酸素原子の除去または水素原子の付加。

置換: ある官能基を別の官能基に置き換えます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲン化反応では、通常、制御された条件下で臭素や塩素などの試薬が使用されます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりヒドロキシル化誘導体が生成される可能性があり、還元により脱酸素化アナログが生成される可能性があります。

科学研究への応用

SSR 180711 塩酸塩は、科学研究において幅広い用途があります。

化学: ニコチン性アセチルコリン受容体に関する研究における参照化合物として使用されます。

生物学: 神経伝達物質の放出とシナプス可塑性の調節における役割が調査されています。

医学: アルツハイマー病などの認知障害における潜在的な治療効果について研究されています。

産業: ニコチン性受容体を標的とした新しい薬理学的作用物の開発に使用されます。

類似化合物との比較

類似化合物

PHA-543613: 別の選択的なα7 ニコチン性アセチルコリン受容体アゴニスト。

GTS-21: 認知機能を強化する特性を持つα7 受容体部分アゴニスト。

DMXB-A: 神経保護効果と認知障害治療における可能性で知られています。

独自性

SSR 180711 塩酸塩は、α7 受容体への高い選択性と可逆的な結合によって際立っています。この選択性により、オフターゲット効果が減少し、治療の可能性が高まります。 さらに、神経伝達物質の放出とシナプス可塑性を増強する能力は、認知研究における貴重なツールになります .

特性

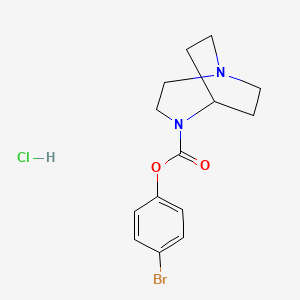

IUPAC Name |

(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2O2.ClH/c15-11-1-3-13(4-2-11)19-14(18)17-10-9-16-7-5-12(17)6-8-16;/h1-4,12H,5-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBXNVUZXFMNSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1N(CC2)C(=O)OC3=CC=C(C=C3)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446031-79-4 | |

| Record name | SSR-180711 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446031794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SSR-180711 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZY6YR5A3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。